N-Boc-L-tert-Leucine

Catalog No.
S671878
CAS No.
62965-35-9
M.F
C13H16N2O3
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-L-tert-Leucine

CAS Number

62965-35-9

Product Name

N-Boc-L-tert-Leucine

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C13H16N2O3

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1

InChI Key

ZCGHEBMEQXMRQL-LLVKDONJSA-N

SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

62937-47-7;(R)-2-Carbamoyl-1-N-Cbz-pyrrolidine;Z-D-PRO-NH2;(R)-2-Carbamoyl-1-Cbz-pyrrolidine;(R)-BENZYL2-CARBAMOYLPYRROLIDINE-1-CARBOXYLATE;(R)-2-carbamoyl-n-cbz-pyrrolidine;1-Pyrrolidinecarboxylicacid,2-(aminocarbonyl)-,phenylmethylester,(2R)-;AC1OCUST;663220_ALDRICH;SCHEMBL1437568;CTK5B6717;MolPort-002-041-513;ZINC399374;AB3071;ANW-72517;CZ-064;AJ-21730;AK-35919;N834;ZB012774;AB0016073;KB-209894;TC-161262;M-1615;benzyl(2R)-2-carbamoylpyrrolidine-1-carboxylate

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N

Peptide Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is a valuable building block for peptide synthesis due to its following properties:

  • Chirality: The (S) configuration ensures the correct stereochemistry in the final peptide, which is crucial for biological activity.
  • Boc protecting group: The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted side reactions during peptide chain assembly.
  • Branched-chain structure: The presence of two methyl groups on the third carbon atom introduces steric hindrance, which can influence the conformation and activity of the resulting peptide.

Several studies have reported the use of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid in the synthesis of various peptides, including ion channel blockers [1], antimicrobial peptides [2], and enzyme inhibitors [3].

  • Source 1: Functionalized Diblock Copolymers with Poly(N-isopropylacrylamide) and Polystyrene Segments for Studying Ion Channel Blockers:
  • Source 2: Design and Synthesis of Antimicrobial Peptides Targeting E. coli and S. aureus Biofilms:
  • Source 3: Design and Biological Evaluation of Selective Inhibitors of Cathepsin B and L:

Chemical Biology Studies

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid can be used as a building block in the synthesis of chemical probes to study protein-protein interactions and other biological processes. The incorporation of this molecule into probes can introduce specific functionalities that can be used to label or manipulate proteins of interest.

For example, researchers have utilized (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid to develop fluorescent probes for studying protein dynamics and interactions within living cells [4].

  • Source 4: Development of a Cell-Permeable Fluorescent Probe for Imaging Protein Dynamics and Interactions in Living Cells:

N-Boc-L-tert-Leucine, with the chemical formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol, is a derivative of L-tert-Leucine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on its amino group. This compound appears as a white to slightly yellow crystalline powder and has a melting point range of 118-121 °C. Its optical activity is noted at [α]20/D 4.2±0.5°, indicating its chiral nature, which is significant in various

N-Boc-L-tert-Leucine can undergo several chemical transformations due to its functional groups:

  • Esterification: The carboxyl group can react with alcohols in the presence of acid or base catalysts to form esters.
  • Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amino group for further reactions.
  • Coupling Reactions: It can participate in peptide synthesis through amide bond formation with other amino acids or peptides.

These reactions highlight its versatility as an intermediate in synthesizing more complex molecules, including pharmaceuticals .

N-Boc-L-tert-Leucine exhibits notable biological activity, particularly as an inhibitor of specific enzymes. It has been shown to inhibit the activity of NS3 protease, which is crucial in viral replication processes. This property positions it as a potential candidate for developing antiviral agents . Additionally, its role as a chiral building block makes it significant in synthesizing biologically active compounds .

Several methods exist for synthesizing N-Boc-L-tert-Leucine:

  • Conventional Synthesis:
    • N-Boc-L-tert-Leucine can be synthesized from L-tert-Leucine through the reaction with tert-butoxycarbonyl anhydride or tert-butoxycarbonyl chloride in an appropriate solvent such as dichloromethane.
  • Biotechnological Approaches:
    • Enzymatic methods utilizing engineered strains of Escherichia coli have been developed to produce L-tert-Leucine, which can then be converted to N-Boc-L-tert-Leucine. These methods often yield higher enantiomeric purity compared to chemical synthesis .
  • Reduction and Oxidation Techniques:
    • Variants of N-Boc-L-leucinal can also be prepared by reducing Boc-L-leucine methyl ester or oxidizing Boc-L-leucinol, showcasing flexibility in synthetic pathways .

N-Boc-L-tert-Leucine finds diverse applications, particularly in:

  • Pharmaceuticals: As a chiral building block for synthesizing drugs, including anti-cancer and anti-viral agents.
  • Peptide Synthesis: Utilized in constructing peptides due to its protective Boc group that simplifies reaction conditions.
  • Research: Employed in studies involving enzyme inhibition and protein interactions .

Research indicates that N-Boc-L-tert-Leucine can effectively inhibit specific proteases involved in viral replication, such as NS3 protease. This inhibition is critical for understanding potential therapeutic applications against viral infections. Interaction studies often focus on its binding affinity and specificity towards target enzymes, providing insights into its mechanism of action and potential uses in drug design .

N-Boc-L-tert-Leucine shares structural similarities with several other amino acid derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FeaturesUnique Aspects
L-Tert-LeucineNon-protected form; lacks Boc groupMore reactive due to unprotected amino group
N-Boc-L-LeucineSimilar Boc protection but lacks tert-butyl groupLess steric hindrance compared to N-Boc-L-tert-Leucine
N-Boc-D-ValineContains a different side chain (Valine)Different biological activity profile
N-Boc-L-AlanineSimpler structure; less steric hindranceLess hydrophobicity compared to N-Boc-L-tert-Leucine

The presence of the tert-butyl group in N-Boc-L-tert-Leucine contributes significantly to its hydrophobicity and steric hindrance, making it advantageous for controlling molecular conformation during reactions and enhancing selectivity in biological applications .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Dates

Modify: 2023-08-15

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